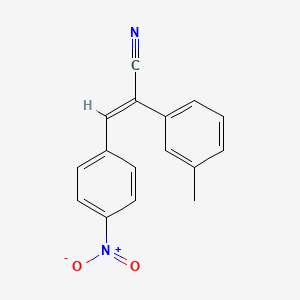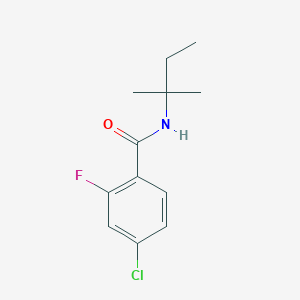![molecular formula C23H16FNO6 B5301771 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate, also known as FMNB, is a chemical compound that belongs to the class of nitrobenzoate derivatives. This compound has been widely used in scientific research for its various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate involves the reaction of the nitrobenzoate group with ROS to form a fluorescent product. The fluorescence intensity of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate is directly proportional to the concentration of ROS. The reaction of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate with ROS leads to the formation of a nitrobenzoate radical, which is responsible for the fluorescence emission. The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate as a photosensitizer for PDT involves the activation of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate by light to produce singlet oxygen, which can cause cell death.
Biochemical and Physiological Effects:
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for detecting ROS in cells and tissues. It is also easy to use and can be applied to various biological systems. However, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has some limitations. It requires the use of a fluorescence microscope or flow cytometer for detection, which can be costly and time-consuming. In addition, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate can be toxic to cells at high concentrations, which can affect the accuracy of the results.
未来方向
There are several future directions for the use of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate in scientific research. One direction is the development of new derivatives of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate with improved sensitivity and specificity for detecting ROS. Another direction is the application of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate in the diagnosis and treatment of various diseases such as cancer and neurodegenerative disorders. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate can also be used for the detection of ROS in vivo, which can provide valuable information for understanding the underlying mechanisms of various diseases. Overall, 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has great potential for advancing scientific research in various fields.
合成方法
The synthesis of 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate involves the reaction of 2-fluorocinnamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate. The purity of the product can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a crucial role in various biological processes such as cell signaling, immune response, and oxidative stress. The detection of ROS is important for understanding the underlying mechanisms of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT is a non-invasive treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO6/c1-30-18-11-13-22(31-23(27)16-6-9-17(10-7-16)25(28)29)19(14-18)21(26)12-8-15-4-2-3-5-20(15)24/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYLHKITMKVHU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methoxyphenyl 4-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5301724.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
![1-acetyl-3-(3-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5301736.png)

![N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5301783.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)